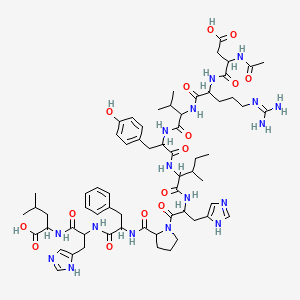![molecular formula C19H27N3O6 B12106293 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-GLY-LEU-ALA-OH: is a tripeptide composed of glycine, leucine, and alanine. This compound is often used in peptide synthesis and research due to its stability and well-defined structure. The presence of the benzyloxycarbonyl (Z) group provides protection to the amino terminus, making it a valuable intermediate in the synthesis of more complex peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-ALA-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The carboxyl group of glycine is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled with the amino group of leucine, which is also protected. This process is repeated to couple alanine, resulting in the formation of the tripeptide Z-GLY-LEU-ALA-OH .
Industrial Production Methods: In industrial settings, the synthesis of Z-GLY-LEU-ALA-OH can be achieved using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support and cleaved upon completion .
化学反应分析
Types of Reactions: Z-GLY-LEU-ALA-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Dicyclohexylcarbodiimide (DCC): Used for activating carboxyl groups during peptide coupling.
Trifluoroacetic acid (TFA): Commonly used for deprotecting the Z group.
Hydrogen peroxide: Used for oxidation reactions.
Major Products:
Hydrolysis: Glycine, leucine, and alanine.
Oxidation: Disulfide-linked peptides (if cysteine is present).
Substitution: Deprotected peptides ready for further modification.
科学研究应用
Z-GLY-LEU-ALA-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Serves as a model peptide for studying protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用机制
The mechanism of action of Z-GLY-LEU-ALA-OH is primarily related to its role as a peptide. It can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The specific interactions depend on the sequence and structure of the peptide. For example, the glycine residue provides flexibility, while leucine and alanine contribute to hydrophobic interactions .
相似化合物的比较
Z-GLY-ALA-OH: A dipeptide with similar properties but lacking the leucine residue.
Z-LEU-ALA-OH: Another dipeptide with similar properties but lacking the glycine residue.
Z-GLY-LEU-OH: A dipeptide with similar properties but lacking the alanine residue.
Uniqueness: Z-GLY-LEU-ALA-OH is unique due to its specific sequence of glycine, leucine, and alanine, which provides a balance of flexibility and hydrophobic interactions. This makes it a valuable tool in peptide synthesis and research .
属性
分子式 |
C19H27N3O6 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26) |
InChI 键 |
XFVWEUYJKZJINA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



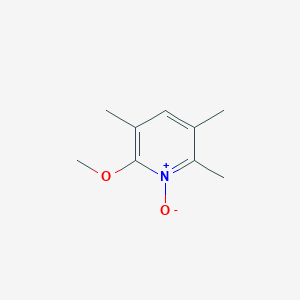





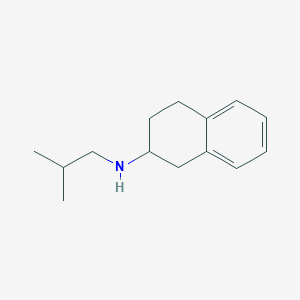
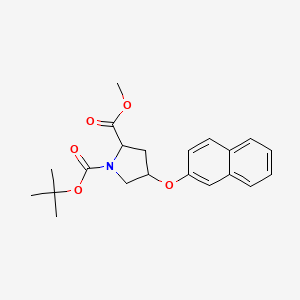
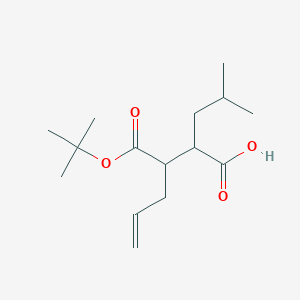
![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)

